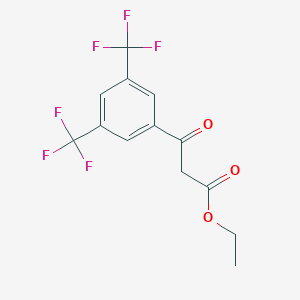

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate

Overview

Description

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is a chemical compound with potential applications in various fields. It is related to 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which has been shown to be versatile in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been reported in the literature. For instance, the design and synthesis of 30 novel pyrazole derivatives have been reported, most of which are potent growth inhibitors of planktonic Gram-positive bacteria .Molecular Structure Analysis

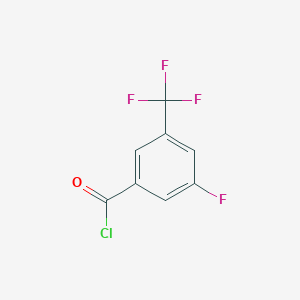

The molecular structure of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is complex, with multiple functional groups. It includes a trifluoromethyl group, which is significant in drug discovery .Scientific Research Applications

Antimicrobial Agent Development

This compound has been utilized in the synthesis of novel pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These derivatives have shown effectiveness against menacing pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci), which are critical in the development of new antibiotics.

Asymmetric Synthesis of Alcohols

In the field of asymmetric catalysis, this chemical serves as a precursor for producing enantiomerically enriched alcohols . Such alcohols are valuable in pharmaceuticals, where the chirality of a molecule can significantly affect its therapeutic effects and metabolism.

Biocatalysis

The compound has been used in biocatalytic processes to synthesize ®-[3,5-bis(trifluoromethyl)phenyl] ethanol . This showcases its role in green chemistry, where biocatalysts offer an environmentally friendly alternative to traditional chemical synthesis methods.

Chemical Derivatization

It is employed in the chemical derivatization of amino-functionalized surfaces . This application is crucial in material science for modifying surface properties to create specialized coatings and materials with desired functionalities.

Enzymatic Reduction Studies

The compound has been a subject in the study of enzymatic reduction, where carbonyl reductases are used to evaluate enzyme activity toward substrates like 3,5-bis(trifluoromethyl)acetophenone . This research is fundamental in understanding enzyme mechanisms and designing efficient biocatalysts.

Mechanism of Action

Target of Action

It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Mode of Action

It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Pharmacokinetics

It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .

Result of Action

It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Action Environment

It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .

properties

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYPSPFMRZTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381914 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate | |

CAS RN |

175278-02-1 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)

![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)